molecular formula C11H13NO3 B1223018 Hydrastinine CAS No. 6592-85-4

Hydrastinine

Cat. No. B1223018
CAS RN: 6592-85-4
M. Wt: 207.23 g/mol
InChI Key: YOJQZPVUNUQTDF-UHFFFAOYSA-N
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Description

Hydrastinine is a semisynthetic alkaloid derived from the hydrolysis of the alkaloid hydrastine, which is found naturally in small quantities in Hydrastis canadensis L. (Ranunculaceae) . It was produced by oxidative splitting of hydrastine hydrochloride with nitric acid . The drug was patented by Bayer as a haemostatic drug during the 1910s .


Synthesis Analysis

The synthesis of Hydrastinine involves the oxidative splitting of hydrastine hydrochloride with nitric acid . The first known synthesis of methylenedioxymethamphetamine (MDMA) was actually an intermediate in the synthesis of the methylated analogue of hydrastinine, methylhydrastinine .


Molecular Structure Analysis

The molecular formula of Hydrastinine is C11H13NO3 . The InChI key is YOJQZPVUNUQTDF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Hydrastinine is produced by the oxidative splitting of hydrastine hydrochloride with nitric acid . It has also been found as an impurity or side product in MDMA synthesis performed by low pressure amination of 3,4-methylenedioxyphenylpropan-2-one with methylamine .


Physical And Chemical Properties Analysis

Hydrastinine has a molar mass of 207.229 g·mol −1 . It is recommended to be stored at -20°C, protected from light, and stored under nitrogen .

Scientific Research Applications

General Effects and Influence on Organ Systems

  • Effects on Nervous System, Blood, and Lymph Circulation: Hydrastinine has been studied for its general effects, particularly focusing on the nervous system and its influence on blood and lymph circulation. Experiments conducted on both frogs and warm-blooded animals have explored these aspects in detail (Archangelshy, 2020).

Biochemical Studies and Cellular Effects

  • Inhibition of Dopamine Biosynthesis in PC12 Cells: Research has shown that certain hydrastine derivatives can significantly inhibit dopamine content in PC12 cells. This includes findings on how these derivatives influence tyrosine hydroxylase activity and intracellular calcium concentration, suggesting a role for hydrastine derivatives in modulating dopamine biosynthesis (Kim et al., 2001).

Alkaloid Synthesis and Derivatives

  • Alkaloid Synthesis from Plants: Studies have isolated hydrastinine from various plants, such as Dactylicapnos torulosa, and explored its derivatives. The research includes elucidation of structures through spectroscopic methods and their potential applications (Zhang et al., 1994).
  • Synthesis Processes: The synthesis of hydrastinine itself has been a subject of research, delving into the processes and outcomes of its chemical synthesis (Haworth et al., 1950).

Photocytotoxicity and Photoprotective Effects

  • Photocytotoxicity in Human Cells: Research has investigated the photocytotoxic effects of alkaloids from Goldenseal, which includes hydrastinine. This study focused on the impact of these alkaloids on human lens and retinal pigment epithelial cells, contributing to our understanding of their photoprotective and photocytotoxic properties (Chignell et al., 2007).

Quantitative Analysis and Quality Control

  • Quantitative Analysis in Homeopathic Preparations: Hydrastinine, along with other alkaloids, has been analyzed in homeopathic preparations of Hydrastis canadensis. This research aids in the development of quality control methods for herbal preparations, ensuring consistency and safety (Pillai et al., 2013).

Therapeutic Applications and Toxicity Studies

  • Mechanism Study of Goldenseal-associated DNA Damage: A study focused on the toxicity of goldenseal alkaloid constituents, including hydrastinine, and their potential DNA damage mechanisms. This research is vital in understanding the therapeutic and toxicological aspects of hydrastinine and related compounds (Chen et al., 2013).

Future Directions

Hydrastinine has been found to exert a significant synergistic effect on Acute Myelocytic Leukemia (AML) . The combined use of Hydrastinine and β-sitosterol significantly inhibited the growth of AML cells and improved the drug sensitivity of AML cells to ferroptosis inducers . This suggests potential future directions for the use of Hydrastinine in cancer treatment.

properties

IUPAC Name

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5,11,13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJQZPVUNUQTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4884-68-8 (hydrochloride)
Record name Hydrastinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006592854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048073
Record name Hydrastinine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrastinine

CAS RN

6592-85-4
Record name Hydrastinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6592-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrastinine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrastinine
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Record name Hydrastinine
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Record name HYDRASTININE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
795
Citations
JJ Inbaraj, BM Kukielczak, P Bilski, YY He… - Chemical research in …, 2006 - ACS Publications
Goldenseal is an herb that is widely used in dietary supplements, eye washes, and skin lotions. The presence of Goldenseal root powder in dietary supplements and the topical …
Number of citations: 25 pubs.acs.org
CF Poe, CC Johnson - Acta Pharmacologica et Toxicologica, 1954 - Wiley Online Library
In previous investigations the authors (1948 to 1953) have studied the toxicity of a number of alkaloids to rats and to micro-organisms. For several alkaloids it was found there was little …
Number of citations: 13 onlinelibrary.wiley.com
JJ Dobbie, CK Tinkler - Journal of the Chemical Society, Transactions, 1904 - pubs.rsc.org
… Alcohols act on solid hydrastinine or on an ethereal solution of hydrastinine in the same way as on cotarnine. When hydrastinine is dissolved in a small quantity of aioohol, the solution, …
Number of citations: 2 pubs.rsc.org
CF Chignell, RH Sik, MA Watson… - Photochemistry and …, 2007 - Wiley Online Library
… and lesser amounts of canadine and hydrastinine. Preparations derived from Goldenseal have … phototoxic and hydrastine, canadine and hydrastinine were inactive. Moderate protection …
Number of citations: 20 onlinelibrary.wiley.com
F Šantavý - Collection of Czechoslovak Chemical …, 1949 - cccc.uochb.cas.cz
These alkaloids of the berberine series: berberine, coptisine; vorenine, palmatine, jatrorhizine and columbamine can have each of the mentioned tautomeric constitution. The presence. …
Number of citations: 8 cccc.uochb.cas.cz
HA Weber, MK Zart, AE Hodges… - Journal of agricultural …, 2003 - ACS Publications
… HPLC/UV-DAD analyses also indicated that one or more unidentified constituents coeluted with hydrastinine, thus preventing its quantitation. The weight percentages (Table 1) of …
Number of citations: 101 pubs.acs.org
T Kametani, T Honda, H Inoue… - Journal of the Chemical …, 1976 - pubs.rsc.org
… presumably proceeds via the aziridinium salt (3) by route B in Scheme 1; the isolation of azirino[2,3-a]isoquinoline methiodides and the formation of benzazepines from hydrastinine and …
Number of citations: 27 pubs.rsc.org
FL Pyman, FGP Remfry - Journal of the Chemical Society …, 1912 - pubs.rsc.org
IN the course of the last few years it has frequently been observed by different investigators that derivatives of pyrogallol trimethyl ether under the reducing influence of sodium and …
Number of citations: 15 pubs.rsc.org
B Avula, YH Wang, IA Khan - Journal of AOAC International, 2012 - academic.oup.com
… In the present work, a simple, fast UPLC method with UV detection at 290 and 344 nm was developed for the determination of hydrastinine (1), β-hydrastine (2), canadine (5), and …
Number of citations: 15 academic.oup.com
GM Robinson, R Robinson - Journal of the Chemical Society …, 1914 - pubs.rsc.org
… , the condensation of hydrastinine with 6-… hydrastinine does not condense with mononitrotoluenes, owing to the fact that sodium ethoxide produces autocondensation of the …
Number of citations: 10 pubs.rsc.org

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